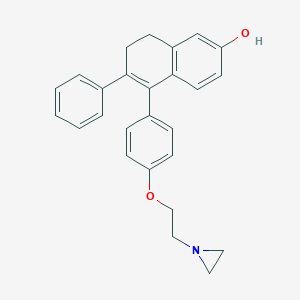

Desmethylnafoxidine aziridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethylnafoxidine aziridine, also known as this compound, is a useful research compound. Its molecular formula is C26H25NO2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azirines - Aziridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Desmethylnafoxidine aziridine is primarily recognized for its potential therapeutic applications. The aziridine structure is known for its biological activity, particularly in anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of aziridine derivatives, including this compound. Research indicates that certain aziridine compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : A study published in MDPI demonstrated that specific aziridine derivatives showed notable cell viability inhibition in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. These compounds disrupted cell membranes and induced reactive oxygen species (ROS), leading to cell cycle arrest .

- Mechanism : The mechanism of action appears to involve the induction of oxidative stress, which is a promising pathway for developing new anticancer therapies.

Antimicrobial Properties

Aziridines, including this compound, have also been investigated for their antibacterial properties.

- Findings : Research indicates that certain aziridine derivatives demonstrate activity against strains of Staphylococcus aureus and Escherichia coli. The most effective derivatives showed a high degree of toxicity against these bacterial strains, suggesting their potential as antibacterial agents .

Synthetic Applications

The unique three-membered ring structure of aziridines allows for versatile synthetic applications in organic chemistry.

Asymmetric Synthesis

Recent advancements in asymmetric synthesis using aziridines have opened new pathways for creating complex molecules.

- Innovative Methods : A study from Japan detailed a novel catalytic method to synthesize aziridines with high yields and enantioselectivity using cinchona alkaloid-derived catalysts. This method allows for the efficient production of aziridine-oxazolone compounds, which can be further transformed into various biologically active molecules .

Ring Expansion Reactions

Aziridines are also utilized in ring expansion reactions to synthesize larger heterocycles.

- Example : Recent reviews have discussed how aziridines can be expanded to form four- to seven-membered heterocycles, which are valuable in drug discovery and development . This application is particularly relevant for creating new scaffolds for pharmaceutical compounds.

Future Perspectives

The ongoing research into this compound suggests promising avenues for future applications:

- Drug Development : Given its biological activity, this compound could serve as a lead compound for developing new anticancer and antibacterial drugs.

- Synthetic Innovation : Continued exploration of its synthetic routes may lead to more efficient methods for producing complex organic molecules, enhancing its utility in medicinal chemistry.

Properties

CAS No. |

111660-18-5 |

|---|---|

Molecular Formula |

C26H25NO2 |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

5-[4-[2-(aziridin-1-yl)ethoxy]phenyl]-6-phenyl-7,8-dihydronaphthalen-2-ol |

InChI |

InChI=1S/C26H25NO2/c28-22-9-13-25-21(18-22)8-12-24(19-4-2-1-3-5-19)26(25)20-6-10-23(11-7-20)29-17-16-27-14-15-27/h1-7,9-11,13,18,28H,8,12,14-17H2 |

InChI Key |

ADRHIFFFTRPALJ-UHFFFAOYSA-N |

SMILES |

C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC4)C5=CC=CC=C5 |

Canonical SMILES |

C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC4)C5=CC=CC=C5 |

Key on ui other cas no. |

111660-18-5 |

Synonyms |

desmethylnafoxidine aziridine Naf-Az |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.